4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Attachment of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through a nucleophilic substitution reaction using a piperidine derivative.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through an etherification reaction using a pyrimidine derivative.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and specific solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent or a biochemical probe.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents, which may exhibit different chemical and biological properties.
Pyrimidine Derivatives: Compounds containing pyrimidine moieties, which may have similar or complementary biological activities.
Piperidine Derivatives: Compounds with piperidine rings, which may share some pharmacological properties with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-23-14-4-2-5-15-16(14)21-18(25-15)22-10-6-13(7-11-22)12-24-17-19-8-3-9-20-17/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMHKCDXLOPJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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